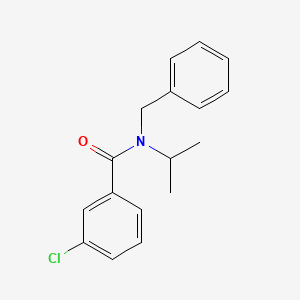
N-benzyl-3-chloro-N-propan-2-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-3-chloro-N-propan-2-ylbenzamide is a useful research compound. Its molecular formula is C17H18ClNO and its molecular weight is 287.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-benzyl-3-chloro-N-propan-2-ylbenzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis involves amide bond formation between substituted benzoyl chlorides and amines. For example, coupling 3-chlorobenzoyl chloride with N-benzyl-isopropylamine in dichloromethane (DCM) using pyridine as a base can yield the target compound. Catalysts (e.g., Pd/C for hydrogenation) and solvent polarity significantly affect regioselectivity and purity . Reaction parameters like temperature (room temp vs. reflux) and stoichiometric ratios should be optimized to minimize byproducts.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : 1H and 13C NMR identify substituent positions and confirm amide bond formation (e.g., carbonyl signals at ~165-170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- UV-Vis : Detects conjugation effects from aromatic and amide groups .
Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?
- Methodological Answer : Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) accurately model electron density distributions, bond dissociation energies, and frontier molecular orbitals (HOMO/LUMO). These calculations guide predictions of nucleophilic/electrophilic sites and stability under reaction conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in experimental data, such as unexpected byproducts or inconsistent spectroscopic results?
- Methodological Answer : Apply iterative analysis:
- Reproduce Reactions : Vary solvents, catalysts, and temperatures to identify reproducibility issues.
- Advanced Spectrometry : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.
- Theoretical Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .
Q. What strategies optimize regioselectivity in N-substituted benzamide derivatives during synthesis?
- Methodological Answer :
- Protective Groups : Use TIPSCl (triisopropylsilyl chloride) to shield reactive hydroxyl groups during coupling .
- Catalytic Systems : Palladium-based catalysts enhance cross-coupling efficiency for aromatic halogen substituents .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
Q. What challenges arise in X-ray crystallography for this compound, and how are they addressed?
- Methodological Answer : Challenges include low crystal quality due to flexible substituents (benzyl/isopropyl). Solutions:
- Crystallization Optimization : Use slow evaporation in mixed solvents (e.g., DCM/hexane).
- Software Tools : SHELXL refines disordered structures via iterative least-squares algorithms .
Q. How do structural modifications (e.g., halogen substitution, methoxy groups) influence biological activity in analogues?
- Methodological Answer :
- Chlorine : Enhances lipophilicity and target binding (e.g., kinase inhibition) .
- Methoxy Groups : Improve solubility but may reduce membrane permeability. SAR studies on chromenone derivatives show methoxy groups at C-3 increase anti-inflammatory activity .
Q. How can solubility limitations in pharmacological assays be mitigated for hydrophobic benzamide derivatives?
- Methodological Answer :
Propriétés
Formule moléculaire |
C17H18ClNO |
|---|---|
Poids moléculaire |
287.8 g/mol |
Nom IUPAC |
N-benzyl-3-chloro-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C17H18ClNO/c1-13(2)19(12-14-7-4-3-5-8-14)17(20)15-9-6-10-16(18)11-15/h3-11,13H,12H2,1-2H3 |
Clé InChI |
PXPOCASLNGWKES-UHFFFAOYSA-N |
SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)C2=CC(=CC=C2)Cl |
SMILES canonique |
CC(C)N(CC1=CC=CC=C1)C(=O)C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















